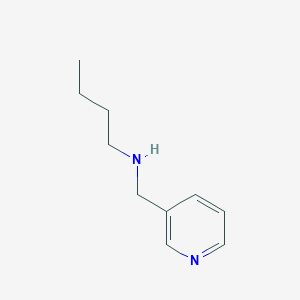
N-(pyridin-3-ylmethyl)butan-1-amine
描述
N-(pyridin-3-ylmethyl)butan-1-amine is a chemical compound that is structurally related to various pyridine derivatives which are known for their presence in many therapeutically important species. Although the specific compound N-(pyridin-3-ylmethyl)butan-1-amine is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N-(pyridin-3-ylmethyl)butan-1-amine.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves complex organic reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . These methods could potentially be adapted for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. For example, the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine indicates that there are multiple isomeric structures possible within a small relative energy difference . This suggests that N-(pyridin-3-ylmethyl)butan-1-amine may also exhibit tautomerism and have multiple stable isomers.
Chemical Reactions Analysis
The chemical reactions of pyridine derivatives can vary based on the substituents and reaction conditions. The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines demonstrates that different products can be obtained by altering the reaction conditions . This indicates that N-(pyridin-3-ylmethyl)butan-1-amine could also participate in a variety of chemical reactions, leading to a diverse range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives reveal how substituents affect the inclination of phenyl rings to the imidazole rings . This structural information can be crucial in understanding the physical properties such as solubility, melting point, and crystallinity of N-(pyridin-3-ylmethyl)butan-1-amine.
科学研究应用
Carbon Capture and Utilisation
- Scientific Field : Environmental Science and Engineering .
- Application Summary : Amine-based materials, including N-(pyridin-3-ylmethyl)butan-1-amine, are being used in the ongoing research campaign to reduce the global atmospheric CO2 concentration . They are developed to capture CO2 from dilute sources and convert them into higher-value products .
- Methods of Application : The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents .
- Results or Outcomes : The application of these materials has shown promise in lab-scale research, but advancing this into a pilot or industrial-scale application presents challenges .
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have received great attention due to their varied medicinal applications . They are synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Methods of Application : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results or Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Chemical Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : N-(pyridin-3-ylmethyl)butan-1-amine is a chemical compound that can be synthesized from 1-Butanamine, N-(3-pyridinylmethylene) .
- Methods of Application : The synthesis of N-(pyridin-3-ylmethyl)butan-1-amine from 1-Butanamine, N-(3-pyridinylmethylene) is a chemical reaction .
- Results or Outcomes : The product of this reaction is N-(pyridin-3-ylmethyl)butan-1-amine .
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAXLILGBPMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405990 | |
| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)butan-1-amine | |
CAS RN |
20173-12-0 | |
| Record name | N-Butyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
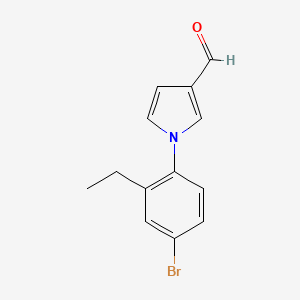
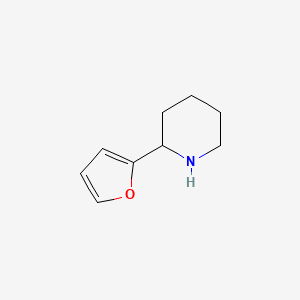
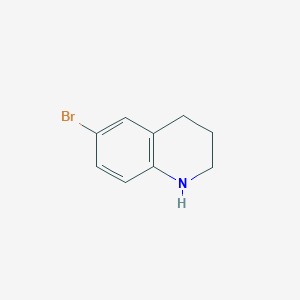
![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
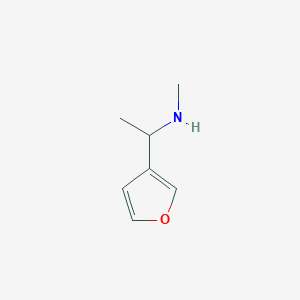
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)
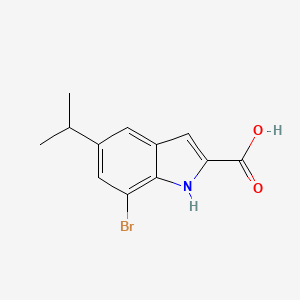
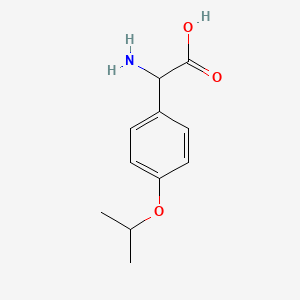
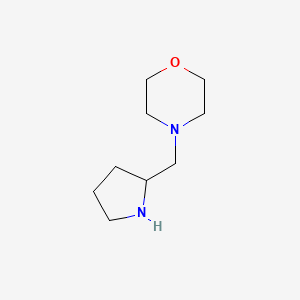
![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)